2-O-Methyl-alpha-D-N-acetylneuraminic acid
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Description
2-O-Methyl-alpha-D-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₁NO₉ and its molecular weight is 323.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-O-Methyl-alpha-D-N-acetylneuraminic acid is primarily targeted towards influenza virus hemagglutinin and metal ions . It is also used in studies assessing the binding of these targets .
Mode of Action
The compound interacts with its targets by binding to them. This binding action is crucial in studies assessing the interaction of influenza virus hemagglutinin and metal ions .
Biochemical Pathways
It has been used in a study to assess lactose-based sialylmimetics inhibition of the rhesus and human rotavirus strains . This suggests that it may have a role in the biochemical pathways related to viral infection.
Result of Action
Its role in studies assessing the binding of influenza virus hemagglutinin and metal ions suggests that it may have an impact on viral infection processes .
Biochemical Analysis
Biochemical Properties
2-O-Methyl-alpha-D-N-acetylneuraminic acid interacts with various biomolecules, including enzymes and proteins. It has been used as a model compound for assessing the binding of influenza virus hemagglutinin and metal ions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in viral infections. It has been used to study the inhibition of the rhesus and human rotavirus strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been used to study the binding specificity of botulinum C16S toxin HA1 to various sugars .
Properties
IUPAC Name |
(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-KESNGRBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420675 |
Source
|
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50930-22-8 |
Source
|
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.